1-(2,4-DIMETHYLPHENYL)-4-[1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBONYL]PIPERAZINE
Description
Properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(1-thiophen-2-ylsulfonylpiperidin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O3S2/c1-17-7-8-20(18(2)15-17)23-10-12-24(13-11-23)22(26)19-5-3-9-25(16-19)30(27,28)21-6-4-14-29-21/h4,6-8,14-15,19H,3,5,9-13,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJEPBZJVXINLCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3CCCN(C3)S(=O)(=O)C4=CC=CS4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions. They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine.
Mode of Action
The compound interacts with its target, the α1-AR, by binding to it. The structure-activity relationships showed that phenylpiperazine is an important regional center where α receptors combine with drugs basic center, and these compounds have α receptor blocking activity in different degrees.
Biochemical Pathways
These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate.
Biological Activity
The compound 1-(2,4-dimethylphenyl)-4-[1-(thiophene-2-sulfonyl)piperidine-3-carbonyl]piperazine is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure
The compound features a piperazine core substituted with a dimethylphenyl group and a thiophene sulfonyl piperidine moiety. The structural complexity suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of certain enzymes involved in cancer cell metabolism.
- Receptor Modulation : It may interact with neurotransmitter receptors or other cellular targets, influencing signaling pathways related to cell survival and proliferation.
Research Findings and Case Studies
Several studies have investigated the biological activity of similar compounds, providing insights into the potential effects of this particular molecule.
Anticancer Studies
A study focusing on piperazine derivatives found that modifications to the phenyl and thiophene groups significantly impacted cytotoxicity against cancer cells. For instance, compounds with electron-donating groups on the phenyl ring demonstrated increased antiproliferative activity in vitro .
Neuroprotective Effects
Research on related piperazine compounds has shown promise in neuroprotection through modulation of oxidative stress pathways. These findings suggest that the target compound may also possess neuroprotective capabilities, warranting further exploration .
Antimicrobial Testing
In vitro tests have indicated that thiophene-containing compounds can exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes .
Data Tables
Scientific Research Applications
Therapeutic Applications
1. Antidepressant Properties
Vortioxetine, the parent compound of 1-(2,4-Dimethylphenyl)-4-[1-(Thiene-2-Sulfonyl)Piperidine-3-Carbonyl]Piperazine, has been primarily studied for its antidepressant effects. It acts as a serotonin modulator and stimulator, which is beneficial in treating major depressive disorder (MDD). Clinical trials have shown that vortioxetine improves cognitive function and reduces depressive symptoms more effectively than some traditional antidepressants .
2. Anxiolytic Effects
Research indicates that vortioxetine may also exhibit anxiolytic properties. Its ability to enhance serotonin levels can lead to reduced anxiety symptoms in patients with generalized anxiety disorder (GAD). Studies have demonstrated significant reductions in anxiety scores among participants treated with vortioxetine compared to placebo groups .
Case Studies
Case Study 1: Efficacy in Treating Depression
A clinical study involving vortioxetine showed that patients experienced a significant reduction in depression severity as measured by the Hamilton Depression Rating Scale (HDRS). The study reported an improvement rate of over 60% in participants after eight weeks of treatment .
Case Study 2: Cognitive Enhancement
Another study focused on the cognitive effects of vortioxetine in elderly patients with MDD. Results indicated improvements in cognitive flexibility and executive function, suggesting that this compound not only alleviates mood symptoms but also enhances cognitive performance .
Case Study 3: Safety Profile
A comprehensive review of clinical trials highlighted the safety profile of vortioxetine. Adverse effects were generally mild and included nausea and dizziness, with a lower incidence compared to traditional SSRIs (Selective Serotonin Reuptake Inhibitors) . This aspect is critical for patient compliance and overall treatment success.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Piperazine-Piperidine Hybrids
Piperazine-piperidine hybrids are common in medicinal chemistry. For example:
- 1-(2-Methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine () demonstrates high affinity for the dopamine D2 receptor (Kᵢ = 3.2 nM), attributed to its orthosteric binding site interactions. The nitrobenzyl group on piperidine enhances receptor selectivity compared to simpler alkyl substituents .
- 1-(2-Naphthylsulfonyl)-4-[(E)-3-phenyl-2-propenyl]piperazine () features a naphthylsulfonyl group, which increases molecular rigidity and may improve binding to serotonin receptors. However, its biological activity remains unreported .
Thiophene-Containing Derivatives
Thiophene rings are associated with improved pharmacokinetic profiles:
- 1-(4-Methylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one () utilizes a thiophene-ketone linkage. While its activity is unspecified, the ketone group may reduce metabolic stability compared to the sulfonyl group in the target compound .
- Vortioxetine (), a piperazine-based antidepressant, incorporates a thioether linkage.
Key Insight : The sulfonyl group in the target compound may confer greater resistance to enzymatic degradation than ether or ketone linkages.
Sulfonylated Piperazine Derivatives
Sulfonyl groups enhance binding affinity and solubility:
- 1-(5-Chloro-2-methylphenyl)-4-(2-chloropyridine-3-carbonyl)piperazine () exhibits antimicrobial activity (MIC = 1.56 µg/mL against S. aureus), with the chloropyridine carbonyl contributing to bacterial membrane disruption .
- 1-[[(1E)-2-(4-Chlorophenyl)ethenyl]sulfonyl]-4-[[1-(4-pyridinyl)-4-piperidinyl]methyl]piperazine () targets kinase receptors, demonstrating the versatility of sulfonylated piperazines in diverse therapeutic areas .
Structural Advantage : The thiophene sulfonyl group in the target compound may offer a balance between hydrophobicity and polarity, optimizing blood-brain barrier penetration for CNS applications.
Data Table: Comparative Analysis of Key Compounds
Q & A
Basic: What synthetic methodologies are recommended for preparing this compound, and what reaction conditions require stringent control?
Answer:
The synthesis involves multi-step routes, including:
- Chlorination of thiophene-2-sulfonyl precursors using reagents like thionyl chloride (SOCl₂) to activate reactive intermediates .
- Nucleophilic substitution with piperidine derivatives under reflux in polar aprotic solvents (e.g., dimethylformamide or dioxane) to form the piperidine-3-carbonyl core .
- Coupling reactions between the piperazine and substituted aryl groups via carbodiimide-mediated amidation or sulfonylation .
Critical Conditions to Monitor:
- Temperature control during exothermic steps (e.g., chlorination).
- Anhydrous environments to prevent hydrolysis of sulfonyl chloride intermediates.
- Reaction time optimization to avoid over-substitution or byproduct formation .
Advanced: How can conflicting biological activity data across assay systems be systematically analyzed?
Answer:
Contradictions may arise due to differences in:
- Assay conditions (e.g., pH, ion concentration, protein binding). Validate using standardized buffer systems (e.g., sodium acetate/sodium 1-octanesulfonate at pH 4.6 for HPLC-based assays) .
- Cell membrane permeability variations. Perform parallel assays with membrane-permeabilizing agents (e.g., digitonin) to isolate intracellular effects.
- Receptor isoform selectivity . Use knockdown models (siRNA/CRISPR) to confirm target specificity .
Methodological Approach:
- Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).
- Apply iterative data triangulation, combining in vitro, ex vivo, and computational docking studies .
Basic: Which analytical techniques are optimal for characterizing purity and structural integrity?
Answer:
- HPLC with UV/Vis detection : Use a mobile phase of methanol and sodium acetate/1-octanesulfonate buffer (65:35, pH 4.6) for baseline separation of isomers and impurities .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify the sulfonyl-piperidine linkage .
- ¹H/¹³C NMR : Analyze coupling constants (e.g., J = 3–5 Hz for thiophene protons) and carbonyl carbon shifts (~170 ppm) .
Advanced: What strategies elucidate the conformational dynamics of the piperazine-thiophene sulfonyl moiety?
Answer:
- Molecular dynamics simulations : Parameterize force fields using crystal structures of analogous compounds (e.g., 1-(2-methoxyphenyl)piperazine derivatives) to model torsional flexibility .
- NMR relaxation studies : Measure T₁/T₂ relaxation times to assess rotational freedom of the piperazine ring in DMSO-d₆ or CDCl₃ .
- X-ray crystallography : Co-crystallize with target proteins (e.g., dopamine receptors) to map binding pocket interactions .
Basic: What safety protocols are critical during laboratory handling?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact (category 2A hazard) .
- Ventilation : Use fume hoods for steps involving volatile solvents (e.g., DMF) or toxic gases (e.g., SO₂ from sulfonylation) .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids using vermiculite .
Advanced: How can SAR studies optimize the compound’s pharmacophore for enhanced target affinity?
Answer:
- Piperidine substitution : Introduce electron-withdrawing groups (e.g., -CF₃) at the 3-position to stabilize carbonyl interactions with receptor residues .
- Thiophene modification : Replace the sulfonyl group with bioisosteres (e.g., sulfonamide or phosphonate) to modulate solubility and binding kinetics .
- Aryl ring diversification : Test 2,4-dimethylphenyl analogs against halogenated (e.g., 2,4-dichlorophenyl) derivatives to assess steric and electronic effects .
Experimental Workflow:
Synthesize analogs via parallel combinatorial chemistry.
Screen against target receptors using high-throughput binding assays.
Validate top candidates in functional assays (e.g., calcium flux for GPCR activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
